Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate
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Overview
Description
Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a chloro substituent, and a methoxypiperidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate typically involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidine core, introduction of the chloro substituent, and attachment of the methoxypiperidinyl group. Common synthetic routes may involve:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Chloro Substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxypiperidinyl Group: This step may involve nucleophilic substitution reactions using methoxypiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H27ClN4O3 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H27ClN4O3/c1-18(2,3)26-17(24)23-10-7-13-14(11-23)20-16(19)21-15(13)22-8-5-12(25-4)6-9-22/h12H,5-11H2,1-4H3 |
InChI Key |
JZSBWMPBDAXPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCC(CC3)OC)Cl |
Origin of Product |
United States |
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